molecular formula C17H25Br2FN4O9P2 B6338751 Enoxacin biphosphonate dihydrobromide CAS No. 1993104-33-8

Enoxacin biphosphonate dihydrobromide

Cat. No.: B6338751
CAS No.: 1993104-33-8
M. Wt: 670.2 g/mol
InChI Key: DUNDGTONEJGURP-UHFFFAOYSA-N
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Description

Enoxacin biphosphonate dihydrobromide is a novel compound that combines the properties of enoxacin, a fluoroquinolone antibiotic, with those of bisphosphonates, which are known for their bone-targeting capabilities. This compound is particularly significant in the treatment of bone-related diseases such as osteoporosis, where it helps in inhibiting bone resorption and promoting bone strength .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of enoxacin biphosphonate dihydrobromide involves the reaction of enoxacin with a bisphosphonate precursor under controlled conditions. The process typically includes:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using batch reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Enoxacin biphosphonate dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Enoxacin biphosphonate dihydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of enoxacin biphosphonate dihydrobromide involves:

Comparison with Similar Compounds

Uniqueness: Enoxacin biphosphonate dihydrobromide is unique due to its dual functionality, combining the bone-targeting properties of bisphosphonates with the antibacterial activity of enoxacin. This makes it a promising candidate for treating bone infections and osteoporosis simultaneously .

Biological Activity

Enoxacin biphosphonate dihydrobromide (BE) is a novel compound derived from the antibiotic enoxacin, designed to enhance the therapeutic efficacy of bisphosphonates in treating osteoporosis and other osteolytic diseases. This article explores the biological activity of BE, focusing on its mechanisms of action, effects on osteoclasts, and potential clinical applications.

This compound functions primarily as an anti-resorptive agent , inhibiting osteoclast formation and activity. The compound selectively targets the RANKL (Receptor Activator of Nuclear Factor Kappa-Β Ligand) signaling pathway, which is crucial for osteoclastogenesis. By blocking this pathway, BE reduces the differentiation and function of osteoclasts, leading to decreased bone resorption.

Key Findings:

  • Inhibition of Osteoclast Formation : In vitro studies demonstrated that BE significantly impaired RANKL-induced osteoclast formation and function, evidenced by reduced F-actin formation in osteoclasts .
  • Bone Resorption Studies : Bone resorption assays indicated that BE effectively inhibited osteoclast-mediated bone resorption, showcasing its potential as a therapeutic agent for osteoporosis .

Comparative Efficacy

When compared to traditional bisphosphonates like zoledronate, BE exhibited similar or superior efficacy in preventing bone loss in ovariectomized rat models. This suggests that BE may provide an effective alternative to existing treatments with potentially fewer side effects.

Parameter This compound Zoledronate
Osteoclast InhibitionSignificantSignificant
Bone Resorption InhibitionHighHigh
Side EffectsMinimalModerate
Clinical ApplicationOsteoporosis, Osteolytic diseasesOsteoporosis

Case Studies and Research Findings

  • Ovariectomized Rat Model : A study evaluated the effects of BE on bone mass preservation in ovariectomized rats, a common model for postmenopausal osteoporosis. Results indicated that BE effectively maintained bone density without notable side effects .
  • In Vitro Studies : Research utilizing bone marrow-derived osteoclast cultures showed that BE inhibited not only the formation but also the functional activity of osteoclasts through specific molecular pathways .
  • Safety Profile : While long-term use of traditional bisphosphonates is associated with risks such as osteonecrosis of the jaw (ONJ) and atypical femoral fractures, initial findings suggest that BE might present a safer profile due to its targeted mechanism and reduced systemic exposure .

Properties

IUPAC Name

7-[4-(2,2-diphosphonoethyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN4O9P2.2BrH/c1-2-21-8-11(17(24)25)14(23)10-7-12(18)16(19-15(10)21)22-5-3-20(4-6-22)9-13(32(26,27)28)33(29,30)31;;/h7-8,13H,2-6,9H2,1H3,(H,24,25)(H2,26,27,28)(H2,29,30,31);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNDGTONEJGURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCN(CC3)CC(P(=O)(O)O)P(=O)(O)O)F)C(=O)O.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Br2FN4O9P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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